molecular formula C16H12F2N2O2S B4733365 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide

Cat. No.: B4733365
M. Wt: 334.3 g/mol
InChI Key: YFDJZIJWJKYJBH-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzothiazole ring

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c1-9-3-2-4-10(7-9)14(21)20-16-19-12-6-5-11(22-15(17)18)8-13(12)23-16/h2-8,15H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDJZIJWJKYJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a difluoromethylation reaction, which can be achieved using difluoromethylating agents such as ClCF2H.

    N-Acylation: The final step involves the acylation of the benzothiazole derivative with 3-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole ring or the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Material Science: It is used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The benzothiazole ring may also contribute to the compound’s overall biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-4-methylbenzamide
  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-methylbenzamide
  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-chlorobenzamide

Uniqueness

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide is unique due to the specific positioning of the difluoromethoxy group and the methyl group on the benzamide moiety. This unique structure can result in distinct biological and chemical properties compared to its analogs, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide
Reactant of Route 2
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N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-3-methylbenzamide

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